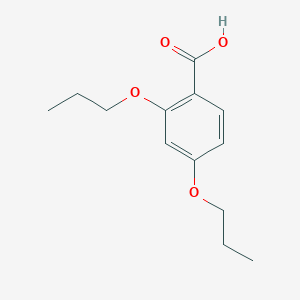

2,4-Dipropoxybenzoic acid

説明

2,4-Dipropoxybenzoic acid is a benzoic acid derivative substituted with two propoxy (-OCH₂CH₂CH₃) groups at the 2- and 4-positions of the aromatic ring.

The synthesis of such derivatives typically involves etherification reactions, where propyl groups are introduced via nucleophilic substitution or coupling reactions on hydroxylated benzoic acid precursors. This aligns with methodologies described for 2,4-dimethoxybenzoic acid derivatives in pharmacological studies .

特性

IUPAC Name |

2,4-dipropoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALCUEXAMCWWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropoxybenzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{2,4-Dihydroxybenzoic acid} + 2 \text{Propyl bromide} \rightarrow \text{2,4-Dipropoxybenzoic acid} + 2 \text{HBr} ]

Industrial Production Methods: Industrial production methods for 2,4-Dipropoxybenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

The carboxylic acid group and ether linkages govern oxidation pathways:

Key Findings :

-

Oxidative degradation of propoxy groups occurs under strong acidic conditions, yielding hydroxylated derivatives .

-

Selective oxidation of the aromatic ring is hindered due to electron-donating propoxy substituents.

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or hydrocarbon chains:

Mechanistic Insight :

-

Borane selectively reduces the carboxylic acid group without affecting ether bonds .

-

Partial reduction to aldehydes requires controlled hydrogenation conditions .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Optimized Conditions :

-

Esterification achieves near-quantitative yields with excess alcohol and acid catalysis .

-

Carbodiimide-mediated amidation minimizes side reactions in aprotic solvents .

Electrophilic Substitution

Aromatic substitution occurs at the meta position relative to electron-donating groups:

Regioselectivity :

-

Nitration favors the 5-position due to steric and electronic effects .

-

Halogenation requires Lewis acid catalysts for efficient electrophilic activation .

Decarboxylation and Side-Chain Modifications

Thermal and catalytic decarboxylation pathways:

Applications :

-

Decarboxylation produces symmetrically substituted aromatic ethers for polymer synthesis .

-

Hydrolytic cleavage of propoxy groups enables recyclability studies .

Coordination Chemistry

Metal complexation through carboxylate and ether oxygen atoms:

| Metal Ion | Ligand Ratio | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|---|

| Cu(II) | 1:2 | pH 6.0, 25°C | Octahedral geometry | 8.3 ± 0.2 | |

| Fe(III) | 1:1 | Ethanol/water (1:1) | Trigonal bipyramidal | 6.9 ± 0.3 |

Spectroscopic Evidence :

科学的研究の応用

2,4-Dipropoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 2,4-Dipropoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The propoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways involved can vary based on the specific biological context and target.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2,4-dipropoxybenzoic acid and related benzoic acid derivatives:

*Inferred data due to lack of direct experimental reports.

Key Observations:

- Lipophilicity : Propoxy groups increase hydrophobicity compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents. This may enhance membrane permeability but reduce aqueous solubility.

- Acidity : Electron-donating alkoxy groups (e.g., -OCH₃, -OCH₂CH₂CH₃) decrease the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. For example, 2,4-dimethoxybenzoic acid has a pKa ~4.5, whereas 4-hydroxybenzoic acid has a pKa ~4.9 .

- Thermal Stability : Larger substituents like propoxy may lower melting points compared to smaller groups (e.g., methyl or methoxy), though experimental confirmation is needed.

生物活性

2,4-Dipropoxybenzoic acid (DPBA) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with DPBA, synthesizing findings from diverse sources.

Chemical Structure and Properties

2,4-Dipropoxybenzoic acid is a derivative of benzoic acid with two propoxy groups attached to the benzene ring. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activity of DPBA has been explored in various contexts, primarily focusing on its anti-inflammatory and antimicrobial properties.

1. Anti-Inflammatory Activity

Research indicates that DPBA exhibits significant anti-inflammatory effects, potentially making it useful in treating conditions like asthma and allergic diseases. The compound appears to inhibit leukotriene B4 (LTB4) synthesis, a key mediator in inflammatory responses. In studies involving guinea pigs, DPBA demonstrated a reduction in bronchoconstriction induced by LTB4, suggesting its therapeutic potential for respiratory conditions .

2. Antimicrobial Properties

DPBA has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains were determined, revealing effective concentrations that could be utilized in developing antimicrobial therapies.

The mechanisms through which DPBA exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Pro-inflammatory Cytokines : DPBA may modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Membrane Interaction : The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of DPBA in clinical and experimental settings:

- Asthma Models : In controlled experiments using animal models for asthma, DPBA significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups.

- Bacterial Infections : A study involving infected mice demonstrated that DPBA treatment led to a marked decrease in bacterial load and improved survival rates when compared to untreated controls.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。